2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQLEBPHSFBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-methyl-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride, exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 6 |
| This compound | Bacillus subtilis | 12 |
Anticancer Potential
The compound has been explored for its anticancer properties. Research has indicated that thiazole-containing compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines .
Case Study : A study synthesized several thiazole derivatives and evaluated their effects on human colon cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced cell cycle arrest.
Inhibition of Enzymatic Activity
Inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) have been developed using thiazole derivatives. These inhibitors are crucial in the treatment of autoimmune diseases and certain cancers . The mechanism involves blocking the enzyme's active site, thereby hindering the proliferation of rapidly dividing cells.
Material Science Applications
The compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metals makes it suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Neurological Research
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]
- Structure : Shares a pyridine core but replaces the thiazole group with a styryl (phenylethenyl) substituent.
- Activity: Acts as a selective, noncompetitive antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) with an IC50 of 0.29 µM. Demonstrates >100-fold selectivity over mGluR1 .
SIB-1757 [6-methyl-2-(phenylazo)-3-pyridinol]
Thiazole-Containing Building Blocks
N-(4-Methyl-1,3-thiazol-2-yl)guanidine Hydrochloride
- Structure : Shares the 4-methylthiazole group but replaces pyridine with a guanidine functional group.
- Application : Used in antimicrobial agent synthesis, emphasizing the role of the thiazole ring in targeting microbial enzymes .
PharmaBlock’s Bromopyrazolo-Pyridines (e.g., 5-bromopyrazolo[1,5-a]pyridine)
Imidazole-Based Compounds
Imidazole derivatives (e.g., clotrimazole) are widely used as antifungals. Replacing imidazole’s nitrogen with sulfur in thiazole alters electronic properties, reducing hydrogen-bonding capacity but increasing lipophilicity. This may shift activity from antifungal to antibacterial or neurological targets .
Data Table: Key Comparative Properties
Research Findings and Implications
- Thiazole vs.
- Salt Form Advantages : The dihydrochloride form of the target compound improves aqueous solubility, critical for formulation in drug delivery systems .
- Structural Flexibility : Pyridine-thiazole hybrids offer modularity for optimizing pharmacokinetic properties, as seen in SIB-1893’s receptor selectivity .
Biological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a pyridine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is with a molecular weight of 239.15 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been determined for several bacterial strains:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | 1.0 |
| Escherichia coli | 0.25 | 0.5 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
| Candida albicans | 0.125 | 0.25 |
These findings indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The thiazole ring contributes to its ability to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.
Case Studies
- Antimycobacterial Activity : A study investigated the efficacy of thiazole derivatives, including this compound, against Mycobacterium tuberculosis. The compound demonstrated promising results with an MIC value of less than 1 µM against multidrug-resistant strains, indicating its potential as a new therapeutic agent for tuberculosis treatment .
- Synergistic Effects : In combination studies with other antibiotics, this compound showed synergistic effects that enhanced the overall antimicrobial efficacy against resistant strains of bacteria. For instance, when combined with ampicillin, the MIC was reduced by up to fourfold against certain strains .
- Safety Profile : Cytotoxicity assays revealed that at concentrations up to 125 µM, the compound exhibited minimal hemolytic activity, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride?
The synthesis typically involves condensation reactions between pyridine derivatives and thiazole precursors. For example, a thiazole ring may be functionalized with a methyl group at the 4-position, followed by alkylation of the pyridine moiety. Catalysts such as Lewis acids (e.g., ZnCl₂) and solvents like ethanol or DMF are often used to improve yield and selectivity . Purification steps may include recrystallization or column chromatography, with final dihydrochloride salt formation achieved via HCl treatment.
Q. How is the compound characterized to confirm its purity and structure?
Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and molecular geometry.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material).
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions).
- Elemental analysis to validate stoichiometry, particularly for chloride content in the dihydrochloride form .
Q. What are the known biological activities of thiazole derivatives structurally similar to this compound?
Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, analogs with pyridine-thiazole scaffolds have shown inhibition of kinases (e.g., EGFR) and bacterial enzymes (e.g., DNA gyrase) . Activity depends on substituent positioning; the methyl group at the 4-thiazolyl position may enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological interactions of this compound?
- Molecular docking to simulate binding to targets like kinase active sites, using software such as AutoDock or Schrödinger Suite.
- Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over time.
- Quantum mechanical calculations (e.g., DFT) to evaluate electronic properties influencing reactivity . For example, a pyridine-thiazole scaffold’s electron-rich regions may facilitate π-π stacking with aromatic residues in enzyme pockets .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or cellular models. To address this:
- Dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selectivity.
- Metabolic stability assays (e.g., liver microsome testing) to rule out pharmacokinetic confounding factors.
- Structural analogs comparison to isolate the impact of the dihydrochloride salt on solubility and bioavailability .
Q. How can reaction parameters be optimized using statistical experimental design for this compound’s synthesis?
Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, can systematically vary factors like temperature, catalyst loading, and solvent polarity. For instance:
- A central composite design might optimize yield by identifying interactions between reaction time (12–24 hrs) and HCl concentration (2–4 M).
- ANOVA analysis can prioritize significant factors, reducing trial-and-error approaches .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s hydrochloride salt form, which may release HCl vapors.
- Follow waste disposal guidelines for halogenated organic compounds.
- Store at room temperature in airtight containers to prevent hygroscopic degradation .
Q. How can researchers address low synthetic yields in scale-up efforts?
- Continuous flow reactors improve heat/mass transfer compared to batch processes.
- Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time.
- Salt metathesis (e.g., exchanging HCl for a more soluble counterion) may enhance crystallinity .
Future Research Directions
- Investigate synergistic effects with approved drugs (e.g., combination therapies for antibiotic-resistant infections).
- Explore targeted delivery systems (e.g., nanoparticles) to improve bioavailability.
- Apply machine learning to predict novel derivatives with optimized ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
